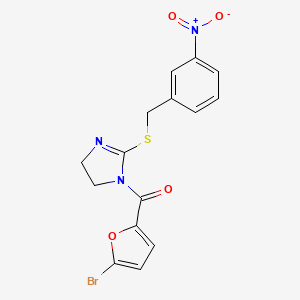

(5-bromofuran-2-yl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

描述

The compound "(5-bromofuran-2-yl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a bromofuran moiety linked to a partially saturated imidazole ring via a ketone bridge. The imidazole ring is further substituted with a 3-nitrobenzylthio group. Its molecular formula is C₁₅H₁₂BrN₃O₄S, with an approximate average molecular mass of 410.24 g/mol (calculated using atomic weights: C=12, H=1, Br=80, N=14, O=16, S=32).

属性

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O4S/c16-13-5-4-12(23-13)14(20)18-7-6-17-15(18)24-9-10-2-1-3-11(8-10)19(21)22/h1-5,8H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAMNPJIGHNSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-bromofuran-2-yl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having a furan ring substituted with a bromine atom and an imidazole moiety linked to a nitrobenzyl thioether. Its structural formula can be represented as follows:

Research indicates that compounds similar to this one often exhibit biological activities through various mechanisms:

- Antimicrobial Activity : Many imidazole derivatives are known for their antimicrobial properties. The presence of the nitro group may enhance this activity by facilitating electron transfer processes that disrupt microbial cell membranes.

- Anticancer Potential : The furan and imidazole rings are common in many anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various imidazole derivatives, including those with furan rings. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Anticancer Activity :

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Flow cytometry analysis confirmed a significant increase in apoptotic cells after treatment with the compound. -

Anti-inflammatory Effects :

Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, the introduction of different substituents on the furan or imidazole rings has been shown to significantly alter their pharmacological profiles.

相似化合物的比较

Structural and Functional Analogues

Key Analogue: (5-Bromo-2-furyl){2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone

- Molecular Formula : C₁₅H₁₂BrFN₂O₂S

- Average Mass : 383.24 g/mol

- Substituent : 3-Fluorobenzylthio (electron-withdrawing but less potent than nitro)

- Key Differences: The nitro group in the target compound increases molecular mass by ~27 g/mol compared to the fluoro analogue.

Benzimidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole)

- Structure : Fused benzene-imidazole core vs. the target’s dihydroimidazole.

- Synthesis : Cyclization of diamines with aldehydes in DMF under nitrogen, yielding rigid, planar structures .

- Implications : The target’s dihydroimidazole (partially saturated) may offer conformational flexibility, altering binding kinetics compared to fully aromatic benzimidazoles.

常见问题

Basic: What are the recommended synthetic routes for preparing (5-bromofuran-2-yl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer:

A multi-step synthesis is typically employed:

Imidazoline Core Formation : React 4,5-dihydro-1H-imidazole with CS₂ and KOH in ethanol under reflux to form the thiol intermediate, as demonstrated in benzimidazole syntheses .

Thioether Linkage : Introduce the 3-nitrobenzyl group via nucleophilic substitution using NaH in THF as a base (e.g., analogous to triazine coupling in ).

Methanone Coupling : Attach the 5-bromofuran-2-yl moiety via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on reactivity .

Purification : Recrystallize from ethanol or THF/hexane mixtures to achieve >80% yield, monitored by TLC and elemental analysis .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

Key methods include:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1783 cm⁻¹), nitro (NO₂, ~1525 cm⁻¹), and thioether (C-S, ~1068 cm⁻¹) groups .

- Elemental Analysis : Verify Br, N, and S content; discrepancies (e.g., N% deviation in ) may indicate impurities requiring recrystallization .

- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.5–7.5 ppm), imidazoline CH₂ (δ 3.0–4.0 ppm), and nitrobenzyl aromatic protons (δ 7.5–8.5 ppm) .

- Lassaigne’s Test : Confirm nitrogen and sulfur presence via sodium fusion .

Basic: What are the solubility characteristics of this compound in common organic solvents?

Methodological Answer:

Solubility profiles (Table 1 analogs in ):

- High Solubility : DMSO, DMF (>50 mg/mL).

- Moderate Solubility : Ethanol, THF (10–20 mg/mL).

- Low Solubility : Water, hexane (<1 mg/mL).

Note: Recrystallization in ethanol improves purity but may reduce solubility in non-polar solvents .

Advanced: How can researchers resolve contradictions in elemental analysis data (e.g., nitrogen content discrepancies)?

Methodological Answer:

Repetition : Repeat synthesis and analysis to rule out procedural errors.

Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) to remove unreacted nitrobenzyl thiol .

Complementary Techniques : Cross-validate with XPS (for N quantification) or HPLC-MS to detect trace impurities .

Stoichiometric Adjustment : Optimize reaction molar ratios (e.g., excess 3-nitrobenzyl bromide) to ensure complete substitution .

Advanced: How can single-crystal X-ray diffraction data be interpreted to elucidate structural features?

Methodological Answer:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K, as in .

Key Metrics :

- Torsion Angles : Analyze S1–C25–C26–C27 (178.8°) to confirm thioether conformation .

- Dihedral Angles : Measure between furan and imidazoline planes (<10° deviation indicates coplanarity) .

Validation : Compare with DFT-calculated bond lengths (e.g., C–C = 1.48 Å vs. experimental 1.49 Å) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

Core Modifications :

- Replace 5-bromofuran with 5-methylthiophene () to assess electronic effects.

- Substitute 3-nitrobenzyl with 4-fluorobenzyl to study nitro group impact .

Bioactivity Assays :

- Test analogs in enzyme inhibition assays (e.g., cytochrome P450) using UV-Vis kinetics.

- Correlate logP (HPLC-derived) with membrane permeability .

Crystallographic SAR : Compare X-ray data of active/inactive analogs to identify critical bond angles or steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。